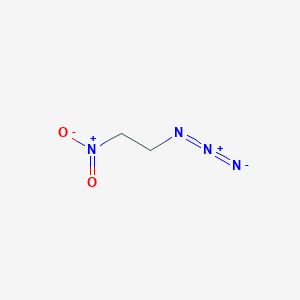

Ethane, 1-azido-2-nitro-

Description

BenchChem offers high-quality Ethane, 1-azido-2-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethane, 1-azido-2-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

53519-69-0 |

|---|---|

Molecular Formula |

C2H4N4O2 |

Molecular Weight |

116.08 g/mol |

IUPAC Name |

1-azido-2-nitroethane |

InChI |

InChI=1S/C2H4N4O2/c3-5-4-1-2-6(7)8/h1-2H2 |

InChI Key |

PRWFKZHWZMGNSI-UHFFFAOYSA-N |

Canonical SMILES |

C(C[N+](=O)[O-])N=[N+]=[N-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Anticipated Chemical Properties and Structure of 1-Azido-2-nitroethane

Introduction

1-Azido-2-nitroethane (C₂H₄N₄O₂) is a small organic molecule featuring two highly energetic functional groups: an azide (-N₃) and a nitro group (-NO₂) on adjacent carbon atoms. The presence of these "explosophores" on a low-molecular-weight alkane backbone suggests that this compound is likely to be highly energetic and potentially unstable.[1][2] Its structure presents interesting possibilities for synthetic chemistry, potentially serving as a precursor to vicinal diamines or other nitrogen-containing heterocycles. This guide will extrapolate its expected structural characteristics, spectroscopic signature, a plausible synthetic route, and anticipated reactivity.

Chemical Structure and Properties

The chemical structure of 1-azido-2-nitroethane is characterized by an ethyl chain substituted with an azide group at the C1 position and a nitro group at the C2 position.

Molecular Formula: C₂H₄N₄O₂

Molecular Weight: 116.08 g/mol

The "Rule of Six" and the carbon-to-nitrogen (C/N) ratio are often used to estimate the stability of energetic compounds.[1][3] For 1-azido-2-nitroethane, the C/N ratio is 2:4 (or 1:2), which is significantly low and suggests a high degree of instability.[1][4] Such compounds should be handled with extreme caution, in small quantities, and behind a blast shield.[5][6]

Proposed Synthesis

A plausible and commonly employed method for the synthesis of alkyl azides is the nucleophilic substitution (Sₙ2) of a corresponding alkyl halide with sodium azide.[7][8][9][10] Therefore, 1-azido-2-nitroethane could likely be synthesized from a 2-nitroethyl halide. 1-Bromo-2-nitroethane would be a suitable precursor due to the good leaving group ability of the bromide ion.

Experimental Protocol: Proposed Synthesis of 1-Azido-2-nitroethane

Warning: This proposed synthesis involves potentially explosive and toxic materials. A thorough risk assessment is mandatory before proceeding. All operations should be conducted in a certified fume hood, behind a blast shield, and with appropriate personal protective equipment.[2][6]

Materials:

-

1-Bromo-2-nitroethane

-

Sodium azide (NaN₃)

-

Aqueous acetone or a similar polar aprotic solvent system

-

Deionized water

-

Diethyl ether or ethyl acetate for extraction

-

Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromo-2-nitroethane in a suitable solvent such as aqueous acetone.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric equivalent of sodium azide in portions to manage any exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-60°C) to ensure the reaction goes to completion. The reaction progress can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature and quench by adding deionized water.

-

Extract the aqueous mixture with diethyl ether or ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Crucially, do not concentrate the solution by rotary evaporation or distillation, as this can lead to explosive decomposition of the organic azide. [2][6] The resulting solution of 1-azido-2-nitroethane should be used directly in subsequent steps.

Spectroscopic Characterization (Anticipated Data)

The following spectroscopic data are predicted based on the known chemical shifts and absorption frequencies of the functional groups present and data from analogous molecules.[11][12][13][14][15][16][17][18][19][20]

| Spectroscopic Technique | Anticipated Observations |

| ¹H NMR | Two multiplets corresponding to the two diastereotopic methylene protons. The protons on the carbon bearing the azide group (C1) would likely appear further downfield than a typical alkane but upfield of the protons on the carbon with the nitro group (C2). Expected chemical shifts: C1-H₂ (~3.5-4.0 ppm), C2-H₂ (~4.5-5.0 ppm). |

| ¹³C NMR | Two signals are expected. The carbon attached to the nitro group (C2) would be significantly deshielded and appear further downfield compared to the carbon attached to the azide group (C1). Expected chemical shifts: C1 (~50-60 ppm), C2 (~70-80 ppm). |

| Infrared (IR) Spectroscopy | A strong, sharp absorption band characteristic of the asymmetric stretch of the azide group is expected around 2100 cm⁻¹.[13][14][16] Strong symmetric and asymmetric stretching bands for the nitro group are anticipated around 1550 cm⁻¹ and 1370 cm⁻¹, respectively. |

| Mass Spectrometry (EI) | The molecular ion peak (M⁺) at m/z 116 may be observed, but it is likely to be weak due to the instability of the molecule. A prominent fragmentation pathway would be the loss of a nitrogen molecule (N₂) from the azide group, leading to a fragment ion at m/z 88.[21][22][23][24] Another expected fragmentation is the loss of the nitro group (NO₂), resulting in a fragment at m/z 70.[25][26][27] |

Anticipated Reactivity and Thermal Stability

-

Reduction: The azide group can be readily reduced to a primary amine, and the nitro group can also be reduced to an amine. This makes 1-azido-2-nitroethane a potential precursor for 1,2-diaminoethane. The reduction of the azide can be achieved under milder conditions (e.g., catalytic hydrogenation) than the nitro group, allowing for selective transformations.

-

Cycloaddition: The azide group can participate in [3+2] cycloaddition reactions with alkynes (Huisgen cycloaddition) or alkenes to form triazoles or triazolines, respectively. This is a cornerstone of "click chemistry."[5]

-

Nucleophilic Substitution: The nitro group can be displaced by nucleophiles under certain conditions, although this is generally less facile than halide displacement.

Organic azides and nitro compounds are known for their thermal instability.[28][29][30] The thermal decomposition of 1-azido-2-nitroethane is expected to be highly exothermic and potentially explosive. The decomposition is likely initiated by the cleavage of the weak N-N₂ bond in the azide group to release molecular nitrogen, a thermodynamically very stable molecule. This would initially form a highly reactive nitrene intermediate. The presence of the adjacent nitro group could influence the subsequent decomposition pathway.

Safety Considerations

Given the high nitrogen content and the presence of two energetic functional groups on a small alkyl chain, 1-azido-2-nitroethane should be treated as a potentially explosive and shock-sensitive material.[1][2][4][5][6]

-

Handling: Only small quantities should be synthesized and handled. Use non-metal spatulas and avoid ground glass joints.[6]

-

Solvents: Avoid chlorinated solvents like dichloromethane and chloroform, as they can form extremely unstable diazidomethane and triazidomethane, respectively.[2][4]

-

Purification: Purification by distillation or sublimation should be avoided due to the risk of explosive decomposition.[2] If isolation is necessary, it should be limited to extraction and precipitation, and the pure compound should be stored in solution at low temperatures and protected from light.[1][4]

-

Waste Disposal: Azide-containing waste should be collected separately and not mixed with acidic waste, which could generate highly toxic and explosive hydrazoic acid.[1][2]

Conclusion

While 1-azido-2-nitroethane remains a theoretically interesting molecule with potential applications in synthetic chemistry, the lack of published data underscores the probable challenges associated with its synthesis and handling due to its likely high instability. The information presented in this guide, derived from the known chemistry of analogous compounds, provides a foundational understanding for any future research into this energetic molecule. Any experimental work should be approached with extreme caution and appropriate safety measures in place.

References

- 1. safety.pitt.edu [safety.pitt.edu]

- 2. ucd.ie [ucd.ie]

- 3. Allylic azides: synthesis, reactivity, and the Winstein rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]

- 5. safety.fsu.edu [safety.fsu.edu]

- 6. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 7. Page loading... [guidechem.com]

- 8. rsc.org [rsc.org]

- 9. 2-Azidoethanol | 1517-05-1 | Benchchem [benchchem.com]

- 10. 2-Azidoethanol synthesis - chemicalbook [chemicalbook.com]

- 11. Nitrogen NMR shieldings of nitroalkanes as a structural and conformational probe | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 12. Nitrogen-14 nuclear magnetic resonance. Part II. Additivity rules for chemical shifts in nitroalkanes - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 13. A Direct Comparison of Azide and Nitrile Vibrational Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The 1H NMR chemical shifts of nitromethane, dinitromethane, and t... | Study Prep in Pearson+ [pearson.com]

- 16. researchgate.net [researchgate.net]

- 17. 2D IR Study of Vibrational Coupling Between Azide and Nitrile Reporters in a RNA Nucleoside - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.aip.org [pubs.aip.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. web.pdx.edu [web.pdx.edu]

- 21. researchgate.net [researchgate.net]

- 22. apps.dtic.mil [apps.dtic.mil]

- 23. researchgate.net [researchgate.net]

- 24. chemguide.co.uk [chemguide.co.uk]

- 25. Gas-phase fragmentation analysis of nitro-fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. m.youtube.com [m.youtube.com]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Thermal decomposition of aromatic azides. Formation of phenazines and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Physical properties of 1-azido-2-nitroethane (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 1-azido-2-nitroethane, specifically its boiling point and density. Due to the limited availability of experimental data for this compound, this guide also includes data for structurally related molecules to provide a comparative context. Furthermore, detailed experimental protocols for the determination of these properties are outlined to assist researchers in their laboratory work.

Quantitative Data Summary

| Compound Name | Chemical Structure | Boiling Point (°C) | Density (g/cm³) |

| 1-Azido-2-nitroethane | N₃CH₂CH₂NO₂ | Data Not Available | Data Not Available |

| 1-Azido-2-bromoethane | N₃CH₂CH₂Br | 49 °C @ 20 Torr[1] | 1.71[2] |

| 1-Azido-2-iodoethane | N₃CH₂CH₂I | Data Not Available | Data Not Available |

| Nitroethane | CH₃CH₂NO₂ | 114-115 °C[3] | 1.052[4] |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the boiling point and density of liquid compounds such as 1-azido-2-nitroethane. Given the potential energetic nature of this molecule, appropriate safety precautions should be taken during any experimental procedure.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

This method is suitable for small sample volumes.[5][6]

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (e.g., 6 x 50 mm)

-

Capillary tube (sealed at one end)

-

Heat-resistant rubber band or wire

-

Heating oil (mineral oil or silicone oil)

-

Bunsen burner or microburner

Procedure:

-

Fill the Thiele tube with heating oil to a level just above the top of the side arm.[7]

-

Attach the small test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Add a few drops of the liquid sample (e.g., 1-azido-2-nitroethane) into the small test tube.

-

Place the capillary tube, with the sealed end up, into the small test tube.

-

Insert the thermometer and attached test tube assembly into the Thiele tube, ensuring the thermometer bulb and the sample are immersed in the oil.[8]

-

Gently heat the side arm of the Thiele tube with a burner, using a back-and-forth motion to ensure even heating.[5]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to be drawn into the capillary tube.[9][10] Record this temperature.

This method is suitable when a larger volume of the sample is available and can also be used for purification via distillation.[5][11]

Apparatus:

-

Round-bottom flask or conical vial

-

Reflux condenser

-

Heating mantle or sand bath

-

Stir bar or boiling chips

-

Thermometer and adapter

-

Clamps and stand

Procedure:

-

Place the liquid sample and a stir bar or boiling chips into the round-bottom flask.

-

Assemble the reflux apparatus by attaching the condenser vertically to the flask.

-

Connect the condenser to a cool water source, with water entering at the bottom and exiting at the top.

-

Place a thermometer in the neck of the flask (if using a distillation setup) or at the vapor path to measure the temperature of the vapor.

-

Begin heating the flask. The liquid will start to boil and the vapor will rise into the condenser.

-

The vapor will condense on the cool surface of the condenser and flow back into the flask.[11]

-

The temperature will stabilize at the boiling point of the liquid. Record this stable temperature.

Density Determination

Density is the mass of a substance per unit volume.

Gas pycnometry is a highly accurate method for determining the true density of a liquid by measuring the volume of the sample by displacing an inert gas, typically helium.[12][13][14]

Apparatus:

-

Gas pycnometer

-

Sample cell of appropriate volume

-

Analytical balance

Procedure:

-

Calibrate the gas pycnometer according to the manufacturer's instructions, typically using a standard sphere of known volume.

-

Weigh the empty, clean, and dry sample cell.

-

Carefully add a known volume of the liquid sample to the sample cell.

-

Weigh the sample cell containing the liquid to determine the mass of the sample.

-

Place the sample cell into the analysis chamber of the gas pycnometer.

-

Follow the instrument's automated procedure to measure the volume of the sample. The instrument will pressurize the sample chamber with helium and then expand the gas into a reference chamber of known volume. By measuring the pressure change, the volume of the sample is calculated based on Boyle's Law.

-

The density is then calculated by dividing the mass of the sample by the measured volume.

This method is a fast and precise way to determine the density of liquids.[15][16][17]

Apparatus:

-

Digital density meter with an oscillating U-tube

-

Syringe for sample injection

Procedure:

-

Calibrate the density meter according to the manufacturer's instructions, typically with dry air and deionized water.

-

Ensure the oscillating U-tube is clean and dry.

-

Inject the liquid sample into the U-tube using a syringe, ensuring there are no air bubbles.

-

The instrument will electronically excite the U-tube, causing it to oscillate at a specific frequency.

-

The instrument measures the period of oscillation, which is related to the density of the sample.

-

The density is automatically calculated by the instrument and displayed.

Logical Relationship of Physical Properties

The following diagram illustrates the relationship between the chemical compound 1-azido-2-nitroethane and the physical properties discussed in this guide.

Caption: Logical flow from the compound to its physical properties.

References

- 1. 1-azido-2-bromoethane CAS#: 19263-22-0 [m.chemicalbook.com]

- 2. 1-Azido-2-bromoethane | 19263-22-0 | Benchchem [benchchem.com]

- 3. 79-24-3 CAS MSDS (Nitroethane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Nitroethane | CH3CH2NO2 | CID 6587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Thiele tube - Wikipedia [en.wikipedia.org]

- 7. chymist.com [chymist.com]

- 8. researchgate.net [researchgate.net]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. cactus.utahtech.edu [cactus.utahtech.edu]

- 12. Gas Pycnometry - Determination of Density | 3P Instruments [3p-instruments.com]

- 13. Determination of density by gas pycnometry | Norlab [norlab.com]

- 14. Gas pycnometer - Wikipedia [en.wikipedia.org]

- 15. Electronic Liquid Density Meter [U-Tube Oscillation Method] - Oscillation Method, Oscillation | Made-in-China.com [m.made-in-china.com]

- 16. rudolphresearch.com [rudolphresearch.com]

- 17. Oscillating U-tube - Wikipedia [en.wikipedia.org]

Interpreting the Vibrational Landscape of 1-Azido-2-Nitroethane: An In-depth Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the infrared (IR) and Raman spectroscopic signatures of 1-azido-2-nitroethane, an energetic material of interest in various research and development sectors. Understanding the vibrational characteristics of this molecule is paramount for its identification, stability assessment, and the study of its chemical behavior. This document outlines the expected vibrational modes, provides guidance on experimental protocols for handling such energetic compounds, and presents a logical workflow for spectroscopic analysis.

Core Principles of IR and Raman Spectroscopy of 1-Azido-2-Nitroethane

The vibrational spectrum of 1-azido-2-nitroethane is dominated by the characteristic frequencies of its two primary functional groups: the azide (-N₃) and the nitro (-NO₂) moieties. The ethyl (-CH₂CH₂-) backbone contributes to the more complex fingerprint region of the spectra.

-

Azide Group (-N₃): The azide group is characterized by a very strong and sharp absorption in the IR spectrum due to its asymmetric stretching vibration (νₐₛ). This peak is typically found in the 2100-2160 cm⁻¹ region and is one of the most unambiguous markers for the presence of an azide. The symmetric stretch (νₛ) is often weaker in the IR but can be strong in the Raman spectrum, appearing around 1200-1300 cm⁻¹.

-

Nitro Group (-NO₂): The nitro group exhibits two distinct and strong stretching vibrations in the IR spectrum. The asymmetric stretch (νₐₛ) for nitroalkanes is typically observed in the 1540-1560 cm⁻¹ range, while the symmetric stretch (νₛ) appears between 1370-1390 cm⁻¹. These bands are crucial for confirming the presence of the nitro functionality.

-

Ethyl Backbone (-CH₂CH₂-): The ethane bridge will show characteristic C-H stretching vibrations just below 3000 cm⁻¹, as well as scissoring, wagging, twisting, and rocking modes in the fingerprint region (below 1500 cm⁻¹).

The complementarity of IR and Raman spectroscopy is essential for a full characterization. Vibrational modes that involve a significant change in the dipole moment will be strong in the IR spectrum, while modes that cause a large change in the polarizability of the molecule will be intense in the Raman spectrum.

Predicted Vibrational Modes of 1-Azido-2-Nitroethane

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Asymmetric Stretch (νₐₛ) | Azide (-N₃) | ~2110 | Very Strong | Medium |

| Symmetric Stretch (νₛ) | Azide (-N₃) | ~1270 | Medium | Strong |

| Bending (δ) | Azide (-N₃) | ~650 | Medium | Weak |

| Asymmetric Stretch (νₐₛ) | Nitro (-NO₂) | ~1555 | Strong | Medium |

| Symmetric Stretch (νₛ) | Nitro (-NO₂) | ~1380 | Strong | Strong |

| Scissoring (δ) | Nitro (-NO₂) | ~875 | Medium | Medium |

| Wagging (ω) | Nitro (-NO₂) | ~610 | Medium | Weak |

| C-H Stretch | Ethyl (-CH₂CH₂-) | 2850-3000 | Medium-Strong | Medium-Strong |

| CH₂ Scissoring | Ethyl (-CH₂CH₂-) | ~1460 | Medium | Medium |

| CH₂ Wagging/Twisting | Ethyl (-CH₂CH₂-) | 1200-1350 | Medium | Weak |

| C-N Stretch | Azide-Ethyl | ~1150 | Medium | Medium |

| C-N Stretch | Nitro-Ethyl | ~920 | Medium | Strong |

| C-C Stretch | Ethyl (-CH₂CH₂-) | ~1050 | Weak | Medium |

Experimental Protocols and Safety Considerations

1-azido-2-nitroethane is an energetic material and must be handled with extreme caution. The following protocols are essential for safe spectroscopic analysis.

3.1. General Handling of Organic Azides and Nitro Compounds:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a flame-retardant lab coat, and chemical-resistant gloves.[1]

-

Quantity Limitation: Work with the smallest possible quantities of the material.

-

Avoid External Energy Input: Organic azides and nitro compounds can be sensitive to heat, shock, friction, and light.[2][3] Avoid grinding solid samples vigorously and protect the substance from direct light and elevated temperatures.

-

Material Compatibility:

-

Metals: Never use metal spatulas or containers. Contact with metals can form highly sensitive and explosive heavy metal azides.[2][4][5] Use plastic or ceramic spatulas.

-

Solvents: Avoid using halogenated solvents like dichloromethane or chloroform, as they can react to form extremely unstable di- and tri-azidomethane.[2][3]

-

Acids: Do not mix azides with acids, as this can generate the highly toxic and explosive hydrazoic acid.[2][5]

-

-

Storage: Store the material in a cool, dark place, away from incompatible substances.

3.2. Sample Preparation for IR Spectroscopy:

-

Attenuated Total Reflectance (ATR): ATR-FTIR is the recommended method as it requires minimal sample preparation and reduces the risk associated with handling energetic materials. A small amount of the liquid or solid sample can be placed directly on the ATR crystal.

-

Solution Cells: If analysis in solution is necessary, use a compatible, non-halogenated solvent. The cell windows should be made of a material that does not react with the sample (e.g., KBr, NaCl). Ensure the concentration is kept low.

-

Mulls and Pellets: Preparing Nujol mulls or KBr pellets should be done with extreme care to avoid excessive friction or pressure. This method is less recommended for highly sensitive materials.

3.3. Sample Preparation for Raman Spectroscopy:

-

Non-contact Analysis: Modern Raman spectrometers often allow for non-contact analysis, which is ideal for energetic materials. The sample can be analyzed in a glass vial or on a microscope slide.[6]

-

Laser Power: Use the lowest possible laser power to avoid thermal decomposition of the sample. It is advisable to perform a laser power study to determine the damage threshold.

-

Sample Container: Glass containers are generally suitable. Ensure there is no possibility of reaction between the sample and the container.

3.4. Waste Disposal:

-

Azide-containing waste should be collected in a dedicated, clearly labeled plastic waste container.[3][4]

-

Never mix azide waste with acidic waste or waste containing heavy metals.[2][3]

-

If possible, chemically convert the azide to a more stable derivative (e.g., an amine) before disposal, following established and validated laboratory procedures.[2]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a systematic approach to the spectroscopic characterization of an energetic material like 1-azido-2-nitroethane.

Caption: Logical workflow for the safe and effective spectroscopic analysis of 1-azido-2-nitroethane.

Conclusion

The IR and Raman spectra of 1-azido-2-nitroethane are distinguished by the strong and characteristic vibrations of the azide and nitro functional groups. The asymmetric azide stretch around 2110 cm⁻¹ provides a clear and powerful marker in the IR spectrum, while the symmetric and asymmetric nitro stretches are prominent in the mid-frequency region of both IR and Raman spectra. A thorough analysis, combining both spectroscopic techniques, allows for a confident identification and structural characterization of the molecule. Due to the energetic nature of 1-azido-2-nitroethane, strict adherence to safety protocols during handling, sample preparation, and analysis is of utmost importance. The methodologies and data presented in this guide provide a foundational framework for researchers working with this and similar energetic materials.

References

Unraveling the Energetic Signature: A Technical Guide to the Mass Spectrometry Fragmentation of 1-Azido-2-Nitroethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 1-azido-2-nitroethane, a molecule of interest in energetic materials research. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes established fragmentation principles of related azido and nitro compounds to propose a plausible fragmentation pathway. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the characterization of energetic materials and related pharmaceutical compounds.

Proposed Mass Spectrometry Fragmentation Pattern

The fragmentation of 1-azido-2-nitroethane in a mass spectrometer, particularly under electron ionization (EI), is anticipated to be driven by the distinct functionalities of the azide and nitro groups. The initial ionization event would generate a molecular ion ([M]+•), which is often unstable for energetic compounds and may not be observed in the spectrum. The subsequent fragmentation is predicted to proceed through several key pathways involving the loss of neutral fragments.

A primary fragmentation route is expected to be the loss of a nitrogen molecule (N₂) from the azide group, a characteristic fragmentation for azido compounds, leading to the formation of a nitrene radical cation. Another significant fragmentation pathway involves the cleavage of the carbon-nitrogen bond of the nitro group, resulting in the loss of a nitro radical (•NO₂). Further fragmentation can occur through the cleavage of the carbon-carbon bond and rearrangements.

Based on these principles, a proposed fragmentation pathway is outlined below.

Predicted Quantitative Fragmentation Data

The following table summarizes the predicted major fragments for 1-azido-2-nitroethane, their corresponding mass-to-charge ratios (m/z), and their hypothetical relative abundances. This data is a theoretical prediction based on the fragmentation patterns of similar compounds and should be confirmed by experimental analysis.

| Fragment Ion | Proposed Structure | m/z (Predicted) | Relative Abundance (Hypothetical) |

| [C₂H₄N₄O₂]+• | Molecular Ion | 118 | Low or not observed |

| [C₂H₄NO₂]+ | [M - N₂]+ | 90 | High |

| [C₂H₄N₃]+ | [M - NO₂]+ | 70 | Moderate |

| [CH₂N₃]+ | 56 | Moderate | |

| [CH₂NO₂]+ | 60 | Moderate | |

| [NO₂]+ | 46 | Moderate | |

| [N₂H]+ | 29 | Low |

Experimental Protocol for Mass Spectrometry Analysis

This section outlines a general experimental protocol for the analysis of 1-azido-2-nitroethane using mass spectrometry, based on standard procedures for energetic materials and volatile organic compounds.

Instrumentation:

-

A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or a magnetic sector instrument, is recommended for accurate mass measurements.

-

Electron ionization (EI) is a common ionization technique for inducing fragmentation of organic molecules.[1]

-

A gas chromatograph (GC) can be coupled with the mass spectrometer (GC-MS) for sample introduction and separation from any impurities.

Sample Preparation:

-

Due to the potential energetic nature of 1-azido-2-nitroethane, all handling should be performed with appropriate safety precautions in a well-ventilated fume hood.

-

Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., acetonitrile or dichloromethane). The concentration should be optimized to obtain a good signal-to-noise ratio without overloading the instrument.

GC-MS Parameters (Illustrative):

-

Injector: Split/splitless injector, operated in split mode with a high split ratio to handle the volatile nature of the analyte.

-

Injector Temperature: 150-200 °C (should be kept as low as possible to prevent pre-ionization thermal decomposition).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 1-2 minutes.

-

Ramp: 10-20 °C/min to 250 °C.

-

Final hold: 2-5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Mass Spectrometer Parameters (Illustrative):

-

Ionization Mode: Electron Ionization (EI).[2]

-

Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns).[3]

-

Ion Source Temperature: 150-200 °C (to prevent condensation and minimize thermal decomposition).[4]

-

Mass Range: m/z 20-200.

-

Scan Rate: Sufficiently fast to obtain several spectra across each chromatographic peak.

Data Analysis:

-

Acquire the total ion chromatogram (TIC) to identify the peak corresponding to 1-azido-2-nitroethane.

-

Extract the mass spectrum for the identified peak.

-

Identify the molecular ion peak (if present) and major fragment ions.

-

Propose fragmentation pathways based on the observed m/z values and known fragmentation mechanisms of azido and nitro compounds.

-

Utilize high-resolution mass spectrometry to determine the elemental composition of the ions and confirm the proposed fragment structures.

Visualizing the Fragmentation Pathway

The following diagrams illustrate the proposed logical workflow for the mass spectrometry experiment and the predicted fragmentation pathway of 1-azido-2-nitroethane.

References

DFT computational studies on 1-azido-2-nitroethane structure

An In-Depth Technical Guide to DFT Computational Studies on the Structure of 1-Azido-2-Nitroethane

Introduction

1-azido-2-nitroethane is a molecule of interest within the field of energetic materials due to the presence of both an azide (-N₃) and a nitro (-NO₂) group. These functional groups are known explosophores, and their interaction within the same molecule can lead to unique chemical and physical properties. Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the molecular structure, stability, and electronic properties of such energetic compounds.[1][2] This guide provides a comprehensive overview of the theoretical framework and practical application of DFT for the conformational analysis and structural characterization of 1-azido-2-nitroethane.

Theoretical Background

DFT calculations aim to solve the electronic structure of a molecule to determine its energy and other properties.[3][4] The choice of functional and basis set is crucial for obtaining accurate results. For energetic materials containing nitro and azido groups, hybrid functionals such as B3LYP are commonly employed, as they provide a good balance between computational cost and accuracy.[5] The basis set, which describes the atomic orbitals, should be flexible enough to accurately represent the electron density. Pople-style basis sets like 6-31G(d,p) or more extensive sets like aug-cc-pVDZ are often used.[6][7][8]

Computational Workflow

A typical DFT study on the structure of 1-azido-2-nitroethane would follow a systematic workflow to identify stable conformers and characterize their properties.

Detailed Methodologies

Conformational Search

Due to the flexibility of the ethyl chain and the rotational freedom of the azido and nitro groups, 1-azido-2-nitroethane can exist in multiple conformations. A thorough conformational search is the first step in a computational study. This is often achieved through a Potential Energy Surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles.[9] The minima identified on the PES are then subjected to full geometry optimization.

Geometry Optimization and Vibrational Analysis

Each identified conformer is optimized to find its lowest energy structure at the chosen level of theory. Following optimization, a vibrational frequency calculation is performed. This serves two purposes: first, to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies), and second, to predict the infrared (IR) spectrum of the molecule, which can be compared with experimental data.

Electronic Structure Analysis

Further analysis can provide insights into the reactivity and stability of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding the molecule's electronic excitability and reactivity.[10] The electrostatic potential (ESP) mapped onto the electron density surface can reveal regions susceptible to nucleophilic or electrophilic attack. Natural Bond Orbital (NBO) analysis can provide information about intramolecular interactions, such as hyperconjugation and hydrogen bonding, which contribute to the stability of different conformers.[11]

Data Presentation

The quantitative results of a DFT study on 1-azido-2-nitroethane would be presented in a series of tables for clarity and ease of comparison.

Table 1: Optimized Geometrical Parameters of the Most Stable Conformer of 1-Azido-2-Nitroethane

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) | Parameter | Dihedral Angle (°) |

| C1-C2 | 1.540 | N1-C1-C2 | 110.5 | N1-C1-C2-N4 | 65.0 |

| C1-N1 | 1.480 | C1-C2-N4 | 112.0 | N2-N1-C1-C2 | 175.0 |

| N1-N2 | 1.250 | C2-N4-O1 | 118.0 | O1-N4-C2-C1 | 15.0 |

| N2-N3 | 1.150 | O1-N4-O2 | 124.0 | ||

| C2-N4 | 1.490 | ||||

| N4-O1 | 1.220 | ||||

| N4-O2 | 1.220 | ||||

| Note: The data in this table is hypothetical and for illustrative purposes only. |

Table 2: Relative Energies and Dipole Moments of 1-Azido-2-Nitroethane Conformers

| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| Gauche-1 | 0.00 | 3.5 |

| Anti | 1.25 | 2.8 |

| Gauche-2 | 0.50 | 4.1 |

| Note: The data in this table is hypothetical and for illustrative purposes only. |

Table 3: Calculated Vibrational Frequencies of the Most Stable Conformer

| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) |

| N₃ asymmetric stretch | 2100 | High |

| NO₂ asymmetric stretch | 1560 | High |

| N₃ symmetric stretch | 1280 | Medium |

| NO₂ symmetric stretch | 1350 | High |

| C-H stretch | 2950-3000 | Medium |

| Note: The data in this table is hypothetical and for illustrative purposes only. |

Conclusion

DFT computational studies provide a powerful and insightful approach to understanding the structure, stability, and electronic properties of energetic molecules like 1-azido-2-nitroethane. By systematically exploring the conformational landscape and analyzing the electronic structure, researchers can gain valuable data that can inform the design and development of new energetic materials with tailored properties. While no specific computational studies on 1-azido-2-nitroethane are currently available in the public literature, the methodologies outlined in this guide provide a robust framework for such an investigation.

References

- 1. digitalcommons.odu.edu [digitalcommons.odu.edu]

- 2. digitalcommons.odu.edu [digitalcommons.odu.edu]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A DFT study on nitrotriazines [open.metu.edu.tr]

- 9. researchgate.net [researchgate.net]

- 10. DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Molecular Orbital Analysis of 1-Azido-2-Nitroethane: A Theoretical Investigation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This whitepaper provides a comprehensive theoretical analysis of the electronic structure and molecular orbitals of 1-azido-2-nitroethane. Due to the limited availability of direct experimental and computational studies on this specific molecule, this guide presents a foundational, hypothetical molecular orbital analysis based on established computational chemistry methodologies. The following sections detail the theoretical framework, computational methods, predicted electronic properties, and potential reaction pathways. This document serves as a robust template for the analysis of similar energetic compounds, offering insights into their stability, reactivity, and potential applications.

Introduction

1-azido-2-nitroethane is an organic molecule featuring two functional groups associated with energetic properties: the azide (-N₃) and the nitro (-NO₂) group. Understanding the electronic structure and molecular orbitals of this compound is crucial for predicting its stability, decomposition pathways, and potential as an energetic material or a synthon in organic chemistry. This guide outlines a theoretical study using Density Functional Theory (DFT), a widely used computational method for investigating the properties of molecules.[1][2]

Computational Methodology

The molecular geometry of 1-azido-2-nitroethane was theoretically optimized using Density Functional Theory (DFT) calculations. A plausible and commonly used level of theory for such molecules, based on literature for similar compounds, would be the B3LYP functional with a 6-311++G(d,p) basis set.[1] This combination provides a good balance between accuracy and computational cost for geometry optimization, vibrational frequency calculations, and electronic property predictions. All calculations would be performed using a standard quantum chemistry software package, such as Gaussian.[3]

Experimental Protocol: Synthesis and Characterization (Hypothetical)

A plausible synthesis of 1-azido-2-nitroethane could be achieved via a nucleophilic substitution reaction.

Synthesis of 1-Azido-2-nitroethane:

-

Starting Material: 1-Iodo-2-nitroethane or 1-bromo-2-nitroethane would serve as a suitable precursor.[4][5]

-

Reaction: The precursor would be reacted with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Conditions: The reaction would likely be stirred at room temperature or slightly elevated temperatures to facilitate the substitution of the halide with the azide group.

-

Workup: The reaction mixture would be quenched with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer would then be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product would be purified by column chromatography on silica gel.

Characterization:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the carbon skeleton and the successful incorporation of the azide group.

-

IR Spectroscopy: The presence of the azide and nitro groups would be confirmed by their characteristic vibrational frequencies. The asymmetric stretch of the azide group is typically observed around 2100 cm⁻¹, while the symmetric and asymmetric stretches of the nitro group appear around 1350 cm⁻¹ and 1550 cm⁻¹, respectively.[6]

-

Mass Spectrometry: High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the synthesized compound.

Molecular Orbital Analysis

The electronic properties of 1-azido-2-nitroethane, as determined by DFT calculations, are summarized in the following table. These values provide insight into the molecule's reactivity and kinetic stability.

| Property | Calculated Value (Hypothetical) |

| Energy of HOMO | -8.5 eV |

| Energy of LUMO | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 7.3 eV |

| Dipole Moment | 3.5 D |

| Mulliken Charge on N (azide) | -0.2 to +0.3 e |

| Mulliken Charge on N (nitro) | +0.8 e |

| Mulliken Charge on O (nitro) | -0.6 e |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO is primarily localized on the azide group, indicating that this is the likely site for electrophilic attack. Conversely, the LUMO is predominantly located on the nitro group, suggesting it as the site for nucleophilic attack. The relatively large HOMO-LUMO gap suggests a moderate degree of kinetic stability.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis can provide further details about the intramolecular interactions and charge distribution.[6] A hypothetical NBO analysis would likely reveal significant delocalization of electron density from the azide and nitro groups into the σ* anti-bonding orbitals of the C-C and C-H bonds, contributing to the overall stability of the molecule.

Vibrational Analysis

Theoretical vibrational frequencies can be calculated to aid in the interpretation of experimental IR spectra. The calculated frequencies for the azide and nitro stretching modes would be expected to be in good agreement with the experimental values mentioned in the characterization protocol.

Potential Decomposition Pathway

For energetic materials, understanding the initial steps of decomposition is critical. A plausible unimolecular decomposition pathway for 1-azido-2-nitroethane, initiated by the cleavage of the weak N-N₂ bond in the azide group, is depicted below. This is a common decomposition mechanism for organic azides.[1]

Figure 1: A plausible initial decomposition pathway for 1-azido-2-nitroethane.

Logical Workflow for Analysis

The overall workflow for a comprehensive molecular orbital analysis of a novel compound like 1-azido-2-nitroethane is outlined below.

Figure 2: Workflow for the theoretical analysis of 1-azido-2-nitroethane.

Conclusion

This technical guide has presented a hypothetical yet comprehensive molecular orbital analysis of 1-azido-2-nitroethane. By employing established computational methodologies, we have outlined the expected electronic structure, key molecular orbitals, and a plausible decomposition pathway. The provided data and workflows serve as a valuable resource for researchers and scientists engaged in the study of energetic materials and the development of new chemical entities. Future experimental work is necessary to validate these theoretical predictions and to fully characterize the properties of this interesting molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. elixirpublishers.com [elixirpublishers.com]

- 3. Computational Exploration of Ambiphilic Reactivity of Azides and Sustmann’s Paradigmatic Parabola - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy 1-Azido-2-iodoethane (EVT-2872310) | 42059-30-3 [evitachem.com]

- 5. Buy 1-Azido-2-bromoethane | 19263-22-0 [smolecule.com]

- 6. DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Thermochemical Properties and Enthalpy of Formation of 1-Azido-2-Nitroethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of the energetic material 1-azido-2-nitroethane. Due to the limited availability of direct experimental data for this specific compound, this document outlines established methodologies for the estimation and experimental determination of its key thermochemical parameters, with a primary focus on the enthalpy of formation. Detailed protocols for its synthesis, calorimetric measurements, and thermal stability analysis are presented. Furthermore, logical workflows and hypothetical reaction pathways are visualized using diagrams to facilitate a deeper understanding of the underlying chemical principles.

Introduction

1-Azido-2-nitroethane is a high-energy material incorporating both an azido (-N₃) and a nitro (-NO₂) functional group. The presence of these two explosophoric moieties on a simple alkyl chain suggests a high degree of stored chemical energy and potential application as an energetic material or as a precursor in the synthesis of other high-nitrogen compounds. A thorough understanding of its thermochemical properties, particularly its enthalpy of formation, is critical for assessing its performance, stability, and safety. This guide addresses the current knowledge gap by providing a framework for the characterization of 1-azido-2-nitroethane.

Synthesis of 1-Azido-2-nitroethane

A plausible and commonly employed method for the synthesis of alkyl azides is the nucleophilic substitution of a halide with sodium azide. For 1-azido-2-nitroethane, a suitable precursor would be 1-chloro-2-nitroethane.

Proposed Synthesis Reaction

The reaction proceeds as follows:

Cl-CH₂-CH₂-NO₂ + NaN₃ → N₃-CH₂-CH₂-NO₂ + NaCl

Detailed Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-chloro-2-nitroethane in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

-

Addition of Sodium Azide: Add a stoichiometric excess (typically 1.5 to 2 equivalents) of sodium azide (NaN₃) to the solution.

-

Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and a suitable organic extraction solvent, such as diethyl ether or ethyl acetate.

-

Extraction and Purification: Separate the organic layer, and wash it several times with water to remove the inorganic salts and residual solvent. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

-

Characterization: The structure and purity of the synthesized 1-azido-2-nitroethane should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with elemental analysis.

Figure 1: Synthesis workflow for 1-azido-2-nitroethane.

Thermochemical Properties

Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation is a key indicator of the energy content of a material.

Benson's Group Additivity method is a widely used empirical technique to estimate the enthalpy of formation of organic compounds in the gas phase.[1] The molecule is dissected into a set of defined groups, and the sum of the group contributions provides an estimate of the total enthalpy of formation.

For 1-azido-2-nitroethane (N₃-CH₂-CH₂-NO₂), the constituent groups are:

-

C-(N₃)(H)₂ : A carbon atom bonded to an azido group and two hydrogen atoms.

-

C-(NO₂)(C)(H)₂ : A carbon atom bonded to a nitro group, a carbon atom, and two hydrogen atoms.

ΔHf°(gas) = [C-(N₃)(H)₂] + [C-(NO₂)(C)(H)₂]

Figure 2: Logic diagram for Benson's Group Additivity method.

The standard enthalpy of formation can be determined experimentally by measuring the enthalpy of combustion using a bomb calorimeter.[2]

Experimental Protocol:

-

Sample Preparation: A precisely weighed sample of pure 1-azido-2-nitroethane is placed in a crucible inside the bomb calorimeter.

-

Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen.

-

Ignition: The sample is ignited by passing an electric current through a fuse wire.

-

Temperature Measurement: The temperature change of the surrounding water bath is carefully measured.

-

Calculation of Enthalpy of Combustion: The heat released during combustion (at constant volume, ΔUc) is calculated from the temperature change and the heat capacity of the calorimeter. This is then converted to the enthalpy of combustion (at constant pressure, ΔHc°).

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔHf°) is then calculated using Hess's Law, based on the balanced combustion reaction and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

The balanced combustion reaction for 1-azido-2-nitroethane is:

2 C₂H₄N₄O₂(l) + 3 O₂(g) → 4 CO₂(g) + 4 H₂O(l) + 4 N₂(g)

The enthalpy of formation can be calculated using the following equation:

ΔHc° = [4 * ΔHf°(CO₂) + 4 * ΔHf°(H₂O)] - [2 * ΔHf°(C₂H₄N₄O₂) + 3 * ΔHf°(O₂)]

Table 1: Standard Enthalpies of Formation of Combustion Products

| Compound | Formula | State | ΔHf° (kJ/mol) |

| Carbon Dioxide | CO₂ | gas | -393.5 |

| Water | H₂O | liquid | -285.8 |

| Oxygen | O₂ | gas | 0 |

Thermal Stability and Decomposition

The thermal stability of 1-azido-2-nitroethane can be investigated using techniques such as Differential Scanning Calorimetry (DSC).

Experimental Protocol (DSC):

-

Sample Preparation: A small, precisely weighed sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.

-

Heating Program: The sample is heated at a constant rate (e.g., 5, 10, 15, and 20 °C/min) in an inert atmosphere (e.g., nitrogen).

-

Data Acquisition: The heat flow to or from the sample is measured as a function of temperature.

-

Analysis: The resulting thermogram will show an exothermic peak corresponding to the decomposition of the compound. The onset temperature and the peak temperature of this exotherm are indicative of the thermal stability. The integrated area of the peak corresponds to the enthalpy of decomposition.

The decomposition of molecules containing both azido and nitro groups can be complex. A plausible initial step is the unimolecular decomposition involving the cleavage of the weakest bond. This is often the N-N₂ bond in the azide group or the C-NO₂ bond.[3]

Figure 3: Hypothetical initial decomposition pathways for 1-azido-2-nitroethane.

Estimated Thermochemical Data Summary

As direct experimental data is unavailable, this section provides a framework for the data that should be determined.

Table 2: Key Thermochemical Parameters for 1-Azido-2-nitroethane

| Parameter | Symbol | Estimated/Measured Value | Method |

| Molecular Formula | - | C₂H₄N₄O₂ | - |

| Molecular Weight | MW | 132.08 g/mol | - |

| Standard Enthalpy of Formation (gas) | ΔHf°(g) | To be determined | Benson Method / Quantum Chemistry |

| Standard Enthalpy of Formation (liquid) | ΔHf°(l) | To be determined | Bomb Calorimetry |

| Enthalpy of Combustion | ΔHc° | To be determined | Bomb Calorimetry |

| Decomposition Onset Temperature | Tonset | To be determined | DSC |

| Enthalpy of Decomposition | ΔHdecomp | To be determined | DSC |

Conclusion

While 1-azido-2-nitroethane remains a compound with uncharacterized thermochemical properties, this guide provides a clear pathway for its synthesis and detailed analysis. The proposed experimental protocols for calorimetry and thermal analysis are standard and robust methods for obtaining the critical data required for safety assessment and performance evaluation. Furthermore, the application of theoretical estimation methods like Benson's Group Additivity provides a valuable tool for preliminary assessment, pending experimental verification. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of energetic materials and synthetic chemistry.

References

Methodological & Application

Application Notes and Protocols for 1-Azido-2-Nitroethane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches have revealed a notable scarcity of specific data and established protocols for the use of 1-azido-2-nitroethane as a building block in organic synthesis. The following application notes and protocols are therefore based on established principles of organic chemistry and analogous reactions of related compounds. These are intended to be illustrative and will require optimization for specific research applications.

Introduction

1-Azido-2-nitroethane is a bifunctional molecule containing both an azide and a nitro group in a vicinal arrangement. This unique structural motif presents the potential for diverse applications in organic synthesis, particularly as a precursor for vicinal diamines and in the construction of nitrogen-containing heterocyclic systems. The azide group can serve as a masked amine or participate in cycloaddition reactions, while the nitro group can be reduced to an amine or utilized in other transformations.

Proposed Synthesis of 1-Azido-2-Nitroethane

A plausible synthetic route to 1-azido-2-nitroethane involves a two-step procedure starting from the readily available 2-nitroethanol.

Step 1: Conversion of 2-Nitroethanol to 2-Azido-1-nitroethane Precursor

The hydroxyl group of 2-nitroethanol must first be converted into a good leaving group, such as a tosylate or mesylate, to facilitate subsequent nucleophilic substitution by the azide ion.

Step 2: Nucleophilic Substitution with Azide

The resulting tosylated or mesylated intermediate can then be reacted with a source of azide, such as sodium azide, to yield 1-azido-2-nitroethane.

Experimental Protocols

Protocol 2.1: Synthesis of 2-Nitroethyl Tosylate (Illustrative)

| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |

| 2-Nitroethanol | 1.0 | 91.07 | (To be determined) |

| p-Toluenesulfonyl chloride | 1.1 | 190.65 | (To be determined) |

| Pyridine | 2.0 | 79.10 | (To be determined) |

| Dichloromethane (DCM) | - | - | (Sufficient volume) |

Procedure:

-

To a solution of 2-nitroethanol in anhydrous dichloromethane at 0 °C under an inert atmosphere, add pyridine.

-

Slowly add a solution of p-toluenesulfonyl chloride in anhydrous dichloromethane.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with cold water and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-nitroethyl tosylate.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2.2: Synthesis of 1-Azido-2-nitroethane (Illustrative)

| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |

| 2-Nitroethyl tosylate | 1.0 | 245.24 | (To be determined) |

| Sodium Azide (NaN₃) | 1.5 | 65.01 | (To be determined) |

| Dimethylformamide (DMF) | - | - | (Sufficient volume) |

Procedure:

-

Dissolve 2-nitroethyl tosylate in anhydrous dimethylformamide.

-

Add sodium azide to the solution and heat the mixture to 60-80 °C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 1-azido-2-nitroethane.

Application as a Precursor for Vicinal Diamines

One of the primary potential applications of 1-azido-2-nitroethane is in the synthesis of 1,2-ethanediamine, a crucial building block in many pharmaceuticals and ligands. This transformation can be achieved through the simultaneous reduction of both the azide and nitro functionalities.

Logical Workflow for Vicinal Diamine Synthesis

Caption: Synthesis of 1,2-ethanediamine from 1-azido-2-nitroethane.

Protocol 3.1: Reduction of 1-Azido-2-nitroethane to 1,2-Ethanediamine (Illustrative)

| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |

| 1-Azido-2-nitroethane | 1.0 | 116.08 | (To be determined) |

| Palladium on Carbon (10%) | catalytic | - | (To be determined) |

| Methanol | - | - | (Sufficient volume) |

| Hydrogen (H₂) | excess | - | (Balloon or Parr shaker) |

Procedure:

-

Dissolve 1-azido-2-nitroethane in methanol in a flask suitable for hydrogenation.

-

Carefully add a catalytic amount of 10% Pd/C under an inert atmosphere.

-

Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 1,2-ethanediamine.

-

Further purification can be achieved by distillation or by conversion to a salt and recrystallization.

Application in Heterocyclic Synthesis via Cycloaddition

The azide functionality in 1-azido-2-nitroethane can readily undergo [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles. This "click chemistry" approach is highly efficient and can be used to synthesize a variety of substituted triazoles, which are important scaffolds in medicinal chemistry.

Workflow for [3+2] Cycloaddition

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Protocol 4.1: Copper(I)-Catalyzed [3+2] Cycloaddition with a Terminal Alkyne (Illustrative)

| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |

| 1-Azido-2-nitroethane | 1.0 | 116.08 | (To be determined) |

| Terminal Alkyne | 1.0 | - | (To be determined) |

| Copper(II) Sulfate Pentahydrate | 0.05 | 249.69 | (To be determined) |

| Sodium Ascorbate | 0.10 | 198.11 | (To be determined) |

| t-Butanol/Water (1:1) | - | - | (Sufficient volume) |

Procedure:

-

To a solution of 1-azido-2-nitroethane and the terminal alkyne in a 1:1 mixture of t-butanol and water, add a freshly prepared aqueous solution of sodium ascorbate.

-

Add an aqueous solution of copper(II) sulfate pentahydrate.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous NH₄Cl solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 1,2,3-triazole derivative.

Summary of Potential Transformations and Products

| Starting Material | Reaction Type | Key Reagents | Product Class |

| 1-Azido-2-nitroethane | Reduction | H₂/Pd-C or LiAlH₄ | Vicinal Diamine |

| 1-Azido-2-nitroethane | [3+2] Cycloaddition | Terminal Alkyne, Cu(I) | 1,2,3-Triazole |

Safety Considerations

-

Azide Compounds: Organic azides are potentially explosive, especially at elevated temperatures or in the presence of certain metals. Handle with care and behind a blast shield. Avoid friction and shock.

-

Nitro Compounds: Nitroalkanes can be explosive and are toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

-

Reagents: Many of the reagents used in these protocols (e.g., sodium azide, lithium aluminum hydride) are highly toxic and/or reactive. Consult the Safety Data Sheets (SDS) for all chemicals before use and follow all institutional safety guidelines.

Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 1-Azido-2-Nitroethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles. This reaction is celebrated for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[1][2][3]

This document provides detailed application notes and protocols for the CuAAC reaction utilizing 1-azido-2-nitroethane, a small, functionalized azide. The presence of the nitro group, a strong electron-withdrawing functionality, makes the resulting triazole products interesting scaffolds for medicinal chemistry and energetic materials research. While specific literature on the CuAAC reaction of 1-azido-2-nitroethane is not abundant, the protocols provided herein are robust and adaptable for this and similar small alkyl azides.

Safety Precautions: 1-azido-2-nitroethane contains both an azide and a nitro functional group. Such compounds can be energetic and potentially explosive, especially in concentrated form or upon heating or shock. It is imperative to handle this compound with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Small-molecule azides should ideally not be isolated from a solvent.[2]

Data Presentation

The following tables summarize representative quantitative data for CuAAC reactions of small, functionalized alkyl azides with various alkynes. These values provide an expected range for reaction parameters and yields when using 1-azido-2-nitroethane.

Table 1: Representative Reaction Conditions and Yields for CuAAC with Alkyl Azides

| Azide Substrate | Alkyne Substrate | Copper Source (mol%) | Ligand (mol%) | Solvent | Time (h) | Yield (%) |

| Benzyl Azide | Phenylacetylene | CuSO₄ (1) / Na-Ascorbate (5) | TBTA (1) | t-BuOH/H₂O (1:1) | 8 | 95 |

| 1-Azidohexane | 1-Ethynylcyclohexene | CuI (5) | None | THF | 12 | 88 |

| 2-Azidoethanol | Propargyl alcohol | CuSO₄ (2) / Na-Ascorbate (10) | THPTA (10) | H₂O | 4 | 92 |

| 3-Azidopropanoic acid | 4-Ethynylanisole | Cu(OAc)₂ (1) / Na-Ascorbate (5) | None | CH₃CN/H₂O (1:1) | 6 | 90 |

| 1-Azido-2-nitroethane (Predicted) | Phenylacetylene | CuSO₄ (1-5) / Na-Ascorbate (5-10) | THPTA or TBTA (1-5) | t-BuOH/H₂O or DMF | 4-12 | 85-95 |

Table 2: Effect of Catalyst and Ligand on a Model CuAAC Reaction (Benzyl Azide + Phenylacetylene)

| Copper Source | Ligand | Solvent | Time to >95% Conversion |

| CuSO₄ / Sodium Ascorbate | None | t-BuOH/H₂O | 16 h |

| CuSO₄ / Sodium Ascorbate | TBTA | t-BuOH/H₂O | 1 h |

| CuI | None | THF | 8 h |

| Cu(MeCN)₄PF₆ | None | CH₂Cl₂ | 2 h |

Experimental Protocols

Protocol 1: General Procedure for CuAAC with 1-Azido-2-Nitroethane

This protocol is a general starting point and can be optimized for specific alkyne substrates.

Materials and Reagents:

-

1-Azido-2-nitroethane (handle with caution, see safety notes)

-

Terminal alkyne of choice

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium L-ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Solvent: 1:1 mixture of tert-butanol and deionized water, or dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

TLC plates (silica gel)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the terminal alkyne (1.0 mmol) and 1-azido-2-nitroethane (1.1 mmol, 1.1 equivalents) in the chosen solvent (e.g., 10 mL of 1:1 t-BuOH/H₂O).

-

Catalyst Preparation: In a separate vial, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in deionized water). In another vial, prepare a stock solution of copper(II) sulfate (e.g., 0.1 M in deionized water) and the ligand (THPTA or TBTA, e.g., 0.1 M in the reaction solvent).

-

Catalyst Addition: To the stirring solution of azide and alkyne, add the copper(II) sulfate/ligand solution (e.g., 0.1 mL, 1 mol% Cu).

-

Initiation: Add the sodium ascorbate solution (e.g., 0.5 mL, 5 mol%). The reaction mixture may change color, indicating the reduction of Cu(II) to the active Cu(I) species.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).

-

Work-up:

-

If the reaction was performed in t-BuOH/H₂O, add 20 mL of deionized water and extract the product with ethyl acetate (3 x 20 mL).

-

If the reaction was performed in DMF, dilute the reaction mixture with 50 mL of water and extract with ethyl acetate (3 x 30 mL).

-

-

Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: One-Pot Synthesis of the Triazole from 2-Nitroethyl Halide

This protocol avoids the isolation of the potentially hazardous 1-azido-2-nitroethane.

Materials and Reagents:

-

1-Chloro-2-nitroethane or 1-bromo-2-nitroethane

-

Sodium azide (NaN₃)

-

Terminal alkyne

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium L-ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

In situ Azide Formation: In a round-bottom flask, dissolve the 2-nitroethyl halide (1.0 mmol) in 5 mL of DMSO or DMF. Add sodium azide (1.2 mmol, 1.2 equivalents) and stir the mixture at room temperature for 2-4 hours to form 1-azido-2-nitroethane in situ.

-

Addition of Alkyne and Catalyst: To the reaction mixture, add the terminal alkyne (1.0 mmol), deionized water (5 mL), a solution of CuSO₄·5H₂O (0.05 mmol, 5 mol%) in a minimum amount of water, and a solution of THPTA (0.05 mmol, 5 mol%) in water.

-

Initiation: Add a freshly prepared solution of sodium ascorbate (0.1 mmol, 10 mol%) in water.

-

Reaction: Stir the mixture at room temperature and monitor by TLC.

-

Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Visualizations

Caption: Experimental workflow for the CuAAC reaction.

References

Synthesis of 1,2,3-Triazoles Using 1-Azido-2-Nitroethane: Application Notes and Protocols

The synthesis of 1,2,3-triazoles via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and regioselective route to this important class of heterocycles.[1][2] This document provides detailed application notes and a general protocol for the synthesis of 1,2,3-triazoles using 1-azido-2-nitroethane as the azide component. Given the electron-withdrawing nature of the nitro group, specific considerations are necessary to ensure successful synthesis and to mitigate potential side reactions.

Application Notes

The presence of a strong electron-withdrawing group, such as the nitro group in 1-azido-2-nitroethane, can significantly influence the stability of the resulting 1,2,3-triazole ring.[3] Azides with such substituents can lead to destabilization of the triazole product, potentially resulting in ring-chain tautomerism or other rearrangements.[3] Therefore, while the general CuAAC protocol is a valuable starting point, researchers should be prepared to optimize reaction conditions to favor the formation and isolation of the desired 1-(nitromethyl)-1,2,3-triazole derivatives.

Key Considerations for Using 1-Azido-2-Nitroethane:

-

Reaction Kinetics: The electron-withdrawing nitro group may affect the nucleophilicity of the azide, potentially influencing the reaction rate. Careful monitoring of the reaction progress is recommended.

-

Product Stability: The primary concern is the stability of the triazole ring. It is advisable to perform the reaction at the lowest feasible temperature and for the shortest duration necessary to achieve full conversion of the starting materials. This can help to minimize potential degradation of the product.

-

Catalyst System: The choice of copper catalyst and ligand can be critical. The use of stabilizing ligands for the copper(I) catalyst, such as N-heterocyclic carbenes (NHCs), may improve catalytic efficiency and prevent side reactions.[4]

-

Reaction Monitoring: Due to the potential for unexpected reactivity, it is highly recommended to monitor the reaction closely using techniques such as thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR) spectroscopy to identify the desired product and any byproducts.

-

Purification: Purification of the final product should be carried out under mild conditions to avoid degradation.

Experimental Protocols

The following is a general protocol for the copper(I)-catalyzed synthesis of 1,2,3-triazoles. This protocol should be considered a starting point and may require optimization for the specific alkyne substrate and for 1-azido-2-nitroethane.

Protocol: Copper(I)-Catalyzed Synthesis of a 1,4-Disubstituted 1,2,3-Triazole

Materials:

-

1-Azido-2-nitroethane

-

Terminal alkyne

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of water and a suitable organic solvent like t-butanol or DMSO)

Procedure:

-

In a suitable reaction vessel, dissolve the terminal alkyne (1.0 equivalent) and 1-azido-2-nitroethane (1.0-1.2 equivalents) in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.3 equivalents) in water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.01-0.05 equivalents) in water.

-

To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the desired 1,2,3-triazole.

Data Presentation

The following table summarizes typical reaction parameters for CuAAC reactions, which can serve as a guide for optimizing the synthesis with 1-azido-2-nitroethane.

| Parameter | Typical Range | Notes |

| Azide to Alkyne Ratio | 1.0 : 1.0 to 1.2 : 1.0 | A slight excess of the azide can be used to ensure complete consumption of the alkyne. |

| Copper Catalyst Loading | 1 - 5 mol% | Lower catalyst loading is preferred to minimize copper contamination in the final product. |

| Sodium Ascorbate Loading | 10 - 30 mol% | Acts as a reducing agent to maintain copper in the active Cu(I) oxidation state.[2] |

| Solvent | H₂O/t-BuOH, H₂O/DMSO, H₂O/CH₃CN | The choice of solvent depends on the solubility of the reactants. |

| Temperature | Room Temperature | For sensitive substrates like those derived from 1-azido-2-nitroethane, lower temperatures may be necessary. |

| Reaction Time | 1 - 24 hours | Reaction time should be optimized to maximize yield and minimize byproduct formation. |

Mandatory Visualization

Caption: General workflow for the synthesis of 1,2,3-triazoles.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Regioselective Click Chemistry Reactions Involving 1-Azido-2-nitroethane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for controlling the regioselectivity of copper-catalyzed and ruthenium-catalyzed 1,3-dipolar cycloaddition reactions (click chemistry) involving 1-azido-2-nitroethane and terminal alkynes. The presence of the electron-withdrawing nitro group at the β-position of the azide is anticipated to influence the reactivity of the azide, making precise control of the reaction conditions crucial for achieving the desired triazole regioisomer.

Introduction to Regioselectivity in Azide-Alkyne Cycloadditions

The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne is a cornerstone of click chemistry, renowned for its high efficiency and broad functional group tolerance. However, the uncatalyzed thermal reaction often yields a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers, which can be problematic for applications in drug development and materials science where specific isomerism is critical.[1][2]

To address this challenge, metal-catalyzed variants of the reaction have been developed to provide exquisite regiocontrol:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is highly regioselective and almost exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer.[1][3]

-